molecular formula C13H17NO2 B14456951 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol CAS No. 74101-32-9

2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol

Cat. No.: B14456951
CAS No.: 74101-32-9
M. Wt: 219.28 g/mol
InChI Key: HOLAGESPTBHXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes three methyl groups, a phenyl group, and a hydroxyl group attached to the pyrrole ring. Its molecular formula is C13H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires high yield and operational simplicity, making it an efficient method for producing the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through electron-transfer mechanisms, hydrogen bonding, and interactions with specific enzymes or receptors. These interactions can lead to various biological responses, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and hydroxyl groups within the pyrrole ring makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

74101-32-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2,2,4-trimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-ol

InChI

InChI=1S/C13H17NO2/c1-12(2)9-13(3,15)11(14(12)16)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3

InChI Key

HOLAGESPTBHXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.